1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea
Description
1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a urea-based compound featuring dual 4-fluorophenyl substituents and a pyrrolidinone-derived methyl group. Its structure combines aromatic fluorination with a cyclic lactam moiety, which may confer enhanced metabolic stability and binding affinity compared to non-fluorinated analogs. While direct pharmacological data for this compound is sparse in the literature, its structural motifs align with bioactive urea derivatives studied for enzyme modulation (e.g., glucokinase activators) and therapeutic applications (e.g., analgesics) .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2/c19-13-1-5-15(6-2-13)22-18(25)21-10-12-9-17(24)23(11-12)16-7-3-14(20)4-8-16/h1-8,12H,9-11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQHSPVZJSOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an amine to form an imine, followed by cyclization to yield the pyrrolidinone ring.
Urea Formation: The pyrrolidinone intermediate is then reacted with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reagents and conditions used.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates the N-formyl peptide receptor-like 1 (FPRL-1), which is crucial for immune response and inflammation resolution. Activation of FPRL-1 leads to:
- Inhibition of polymorphonuclear neutrophils and eosinophils migration.
- Promotion of monocyte migration for apoptotic cell clearance.
- Downregulation of inflammatory signals, making it a potential candidate for treating inflammatory diseases.
Cancer Therapy
The compound's structure suggests potential applications in cancer therapy, particularly through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune suppression in tumors. Studies have shown that derivatives with similar pharmacophores enhance anti-tumor immunity by:
- Inhibiting IDO1 activity.
- Increasing T-cell activation.
- Reducing tumor growth in preclinical models.
Case Study 1: Anti-inflammatory Mechanism
A study focused on urea derivatives demonstrated that modifications to the phenyl ring significantly influenced binding affinity and activity against IDO1. This suggests that compounds structurally related to 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea may effectively reduce inflammation and promote resolution.
Case Study 2: Enhancing Immune Response in Cancer
In preclinical trials, compounds similar to this urea derivative were found to enhance anti-tumor immunity by inhibiting IDO1, leading to increased T-cell activation. This mechanism holds promise for developing new cancer immunotherapies.
Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | FPRL-1 receptor modulation | |
| IDO1 Inhibition | Immune modulation | |
| Cancer Immunotherapy | Enhanced T-cell activation |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution in biological tissues. Metabolism primarily occurs via liver enzymes, which is essential for its therapeutic efficacy and safety.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The fluorophenyl groups enhance binding affinity through hydrophobic interactions and potential hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Fluorinated Aromatic Groups
The compound shares structural homology with urea derivatives such as:
- 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea (Compound 1 in ): This analog demonstrates glucokinase activation, attributed to its urea core and fluorinated aromatic system. The 4-fluorophenyl group in the target compound may similarly enhance target engagement via hydrophobic interactions .
- The target compound’s pyrrolidinone group may mimic the triazinanone’s hydrogen-bonding capacity, suggesting overlapping mechanisms of action .
Table 1: Structural and Functional Comparison of Urea Derivatives
Fluorophenyl-Containing Metabolites and Analogs
- Fungal Metabolites of Ezetimibe (): Metabolites like (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one (Compound 4) highlight the metabolic stability of fluorinated aromatic systems. The target compound’s 4-fluorophenyl groups may similarly resist oxidative degradation, prolonging bioavailability .
- Epoxiconazole (): A triazole fungicide with a 4-fluorophenyl-epoxide group.
Table 2: Fluorophenyl Moieties in Bioactive Compounds
Crystallographic and Conformational Comparisons
The chalcone derivatives in , such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, exhibit dihedral angles (7.14°–56.26°) between aromatic rings, influencing molecular conformation and intermolecular interactions.
Key Observations:
Biological Activity
1-(4-Fluorophenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Urea Linkage : The urea bond is formed between a suitable amine and isocyanate.
- Pyrrolidine Derivative Formation : The pyrrolidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
- Fluorophenyl Substitution : The introduction of the fluorophenyl group is achieved through electrophilic aromatic substitution or coupling reactions.
Anticancer Properties
Research has demonstrated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, diaryl ureas have been shown to inhibit cancer cell growth effectively:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| Sorafenib | A549 | 2.12 ± 0.18 |
These findings indicate that structural modifications can enhance biological activity, suggesting that this compound may possess similar or superior anticancer properties compared to established agents like Sorafenib .
The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes critical for cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their potential applications:
- Study on Diaryl Ureas : A series of diaryl ureas were synthesized and evaluated for their antiproliferative effects against A549 and HCT-116 cell lines. Results indicated that structural modifications significantly impacted their potency .
- Evaluation of Fluorinated Compounds : Fluorinated derivatives have been shown to enhance lipophilicity and bioavailability, potentially improving therapeutic outcomes in vivo.
Q & A
Q. Basic Synthesis Protocol :
- Pyrrolidinone Core Formation : Cyclization of precursors (e.g., γ-lactam formation via intramolecular amidation) under acidic/basic conditions (e.g., HCl or NaHCO₃) .
- Fluorophenyl Group Introduction : Friedel-Crafts acylation or nucleophilic substitution using 4-fluorobenzoyl chloride with AlCl₃ catalysis .
- Urea Linkage : Reacting intermediates with fluorophenyl isocyanates in aprotic solvents (e.g., DCM, THF) at 0–25°C .
Optimization Strategies : - Use continuous flow reactors for exothermic steps (prevents thermal degradation) .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .
Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
Q. Methodological Approach :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea bond formation (e.g., δ 7.2–7.6 ppm for fluorophenyl protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~ 398.14) and detect impurities .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs for refinement .
- HPLC-PDA : Quantify purity (>95% for biological assays) with C18 columns and acetonitrile/water gradients .
How can researchers design experiments to evaluate this compound’s enzyme inhibition potential?
Q. Basic Screening Workflow :
- Target Selection : Prioritize enzymes with urea-binding pockets (e.g., kinases, proteases) based on structural analogs .
- In Vitro Assays : Use fluorescence-based or colorimetric kits (e.g., ATPase/GTPase activity assays) with IC₅₀ determination .
- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
Advanced Mechanistic Studies : - Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) for target interactions .
- Molecular Dynamics Simulations : Model urea group interactions with catalytic sites (software: AutoDock, GROMACS) .
What structural modifications enhance this compound’s selectivity in receptor modulation?
Q. Structure-Activity Relationship (SAR) Strategies :
- Pyrrolidinone Substitution : Replace 5-oxo group with sulfone or amine to alter electron density and H-bonding .
- Fluorophenyl Position : Compare para- (current) vs. meta-fluorophenyl analogs ( shows meta-substitution reduces off-target binding) .
- Urea Linker Flexibility : Introduce methylene spacers or rigidify with aromatic rings to improve target fit .
How should researchers address contradictions between computational predictions and experimental bioactivity data?
Q. Troubleshooting Framework :
- Validate Computational Models : Cross-check docking results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) if poor solubility masks in vitro activity .
- Metabolic Stability Tests : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP450 oxidation) .
What methodologies are recommended for assessing metabolic stability and toxicity in early-stage development?
Q. Preclinical Profiling :
- Hepatocyte Incubations : Measure half-life (t½) in human liver microsomes with NADPH cofactors .
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG Binding Assay : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
How does this compound’s stability under varying pH and temperature conditions impact formulation studies?
Q. Degradation Analysis :
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze by LC-MS for hydrolytic by-products (e.g., amine or carboxylic acid formation) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests solid-state stability) .
What in vivo models are appropriate for validating its therapeutic efficacy and pharmacokinetics?
Q. Advanced Preclinical Models :
- Rodent Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats with plasma LC-MS/MS analysis (calculate AUC, Cmax, t½) .
- Xenograft Studies : Evaluate antitumor efficacy in NOD/SCID mice with human tumor implants (e.g., breast cancer MDA-MB-231) .
How can researchers mitigate by-product formation during large-scale synthesis?
Q. Process Chemistry Solutions :
- Catalyst Screening : Test Pd/C or Raney Ni for selective hydrogenation of nitro intermediates .
- By-product Trapping : Add scavengers (e.g., polymer-bound isocyanates) to sequester unreacted reagents .
What comparative advantages does this compound offer over existing urea-based inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
